molecular formula C9H12N6OS B11861583 7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine

7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine

Cat. No.: B11861583
M. Wt: 252.30 g/mol
InChI Key: GNGBHNFMRLBPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine is a heterocyclic compound that features a unique fusion of morpholine, thiazole, and pyrimidine rings. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine typically involves the cyclization of aminothiazoles with formamide, formic acid, and dimethyl malonate . One common method includes the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, followed by alkylation at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Morpholine, various alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine stands out due to its unique fusion of morpholine, thiazole, and pyrimidine rings, which contributes to its diverse biological activities and potential therapeutic applications. Its ability to act as a topoisomerase I inhibitor and its antibacterial and antiviral properties make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C9H12N6OS

Molecular Weight

252.30 g/mol

IUPAC Name

7-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidine-2,5-diamine

InChI

InChI=1S/C9H12N6OS/c10-8-12-6-5(17-9(11)13-6)7(14-8)15-1-3-16-4-2-15/h1-4H2,(H4,10,11,12,13,14)

InChI Key

GNGBHNFMRLBPHI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=N3)N)N

Origin of Product

United States

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